

A Technical Guide to the Discovery and Synthesis of 1-Ethynyl-1-cyclohexanol

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Compound of Interest

Compound Name: 1-Ethynyl-1-cyclohexanol

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Abstract

1-Ethynyl-1-cyclohexanol is a key synthetic intermediate with applications in pharmaceuticals, polymer science, and as a corrosion inhibitor.[1][2] Its synthesis has evolved from classical laboratory methods to sophisticated industrial processes. This guide provides an in-depth overview of the discovery and history of **1-Ethynyl-1-cyclohexanol** synthesis, detailing the core chemical principles and experimental methodologies. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research. Visual diagrams of the synthetic pathways and experimental workflows are included to offer a clear and concise understanding of the processes involved.

Introduction and Historical Context

The synthesis of **1-Ethynyl-1-cyclohexanol** is a classic example of carbon-carbon bond formation, specifically the addition of an acetylide to a ketone. The foundational work in this area can be traced back to the early 20th century with the discoveries of Russian chemist Alexei Yevgrafovich Favorskii.[3] The Favorskii reaction, which involves the reaction of an alkyne with a carbonyl group under basic conditions, laid the groundwork for the synthesis of α -ethynyl alcohols.[3][4]

Later, the demands of industrial-scale production led to the development of high-pressure methods, notably as part of Reppe chemistry, developed by Walter Reppe and his colleagues

at I. G. Farbenindustrie from 1928 onwards.[5] Reppe's work focused on the safe handling and reaction of acetylene at high pressures, enabling the large-scale synthesis of many important chemicals, including acetylenic alcohols.[5]

Today, **1-Ethynyl-1-cyclohexanol** is recognized for its role as a precursor to the tranquilizer ethinamate and as a building block in the synthesis of other complex molecules.[6] Its synthesis is a staple in organic chemistry education and continues to be relevant in various industrial applications.

Core Synthesis Methodologies

The primary route to **1-Ethynyl-1-cyclohexanol** involves the ethynylation of cyclohexanone. This can be achieved through several key methods, each with its own advantages and limitations.

The Favorskii Reaction: A Classic Approach

The Favorskii reaction is the traditional and most common laboratory-scale synthesis of **1-Ethynyl-1-cyclohexanol**. It involves the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[3]

The overall reaction is as follows:

Common bases used include sodium amide (NaNH_2) or an alkali metal like sodium in liquid ammonia to generate the sodium acetylide.[7]

Reppe Chemistry: Industrial Scale Synthesis

For industrial production, high-pressure ethynylation, a cornerstone of Reppe chemistry, is employed.[8] This method involves the direct reaction of acetylene with cyclohexanone under elevated pressure and temperature, often in the presence of a catalyst like potassium hydroxide or a metal acetylide.[6][7] The high pressure increases the concentration of acetylene in the reaction mixture, driving the reaction towards the product.[6]

Synthesis via Protected Alkynes

To circumvent the challenges of handling gaseous acetylene, especially on a laboratory scale, protected forms of acetylene can be used. A common example is trimethylsilylacetylene. The

trimethylsilyl group is later removed to yield the terminal alkyne.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for **1-Ethynyl-1-cyclohexanol**, providing a comparative overview of their efficiencies.

Table 1: Favorskii Reaction Conditions and Yields

Base/Reagent	Solvent	Temperature (°C)	Reaction Time	Yield (%)	Reference
Sodium acetylide	Liquid Ammonia	-	20 hours	65-75	[7]
Sodium methylate	Dibutyl carbitol	33-38	3.5 hours	75	
Sodium methylate	Diethyl ether	10	3.7 hours	11.4	

Table 2: Industrial High-Pressure Synthesis (Reppe Type) Conditions and Yields

Catalyst	Solvent	Temperature (°C)	Pressure (psig)	Contact Time (min)	Conversion (%)	Yield (%)	Reference
Potassium hydroxide	Methanol	135	1500	10	52	70	[6]
Potassium hydroxide	Methanol	170	1500	4	31.2	46	[6]
Potassium hydroxide	Methanol	120	1500	22	40	69.8	[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethynyl-1-cyclohexanol via Favorskii Reaction

This protocol is adapted from Organic Syntheses.[7]

Materials:

- Liquid ammonia (approx. 1 L)
- Sodium (23 g, 1 gram atom)
- Dry acetylene gas
- Cyclohexanone (98 g, 1 mole)
- Ice and water
- 50% Sulfuric acid

- Ether
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a 2-L three-necked flask equipped with a gas inlet tube and a mechanical stirrer, pass a rapid stream of dry acetylene into approximately 1 L of liquid ammonia.
- Add 23 g of sodium in pieces over a period of 30 minutes while maintaining the acetylene stream. The blue color of the dissolved sodium should discharge rapidly.
- Reduce the flow of acetylene and add 98 g of cyclohexanone dropwise over about an hour.
- Allow the reaction mixture to stand for approximately 20 hours to permit the evaporation of most of the ammonia.
- Decompose the solid residue by adding approximately 400 ml of ice and water.
- Carefully acidify the resulting mixture with 50% sulfuric acid.
- Dissolve the organic layer in 100 ml of ether and wash with 50 ml of brine.
- Extract the aqueous phase and the brine wash with two 50-ml portions of ether.
- Combine the ethereal solutions, dry over anhydrous magnesium sulfate, and filter.
- Distill off the ether.
- Distill the product under reduced pressure. The yield of 1-ethynylcyclohexanol is 81–93 g (65–75%), with a boiling point of 74°C at 14 mm Hg.

Protocol 2: Industrial High-Pressure Synthesis of 1-Ethynyl-1-cyclohexanol

This protocol is based on a patented industrial process.^[6]

Materials:

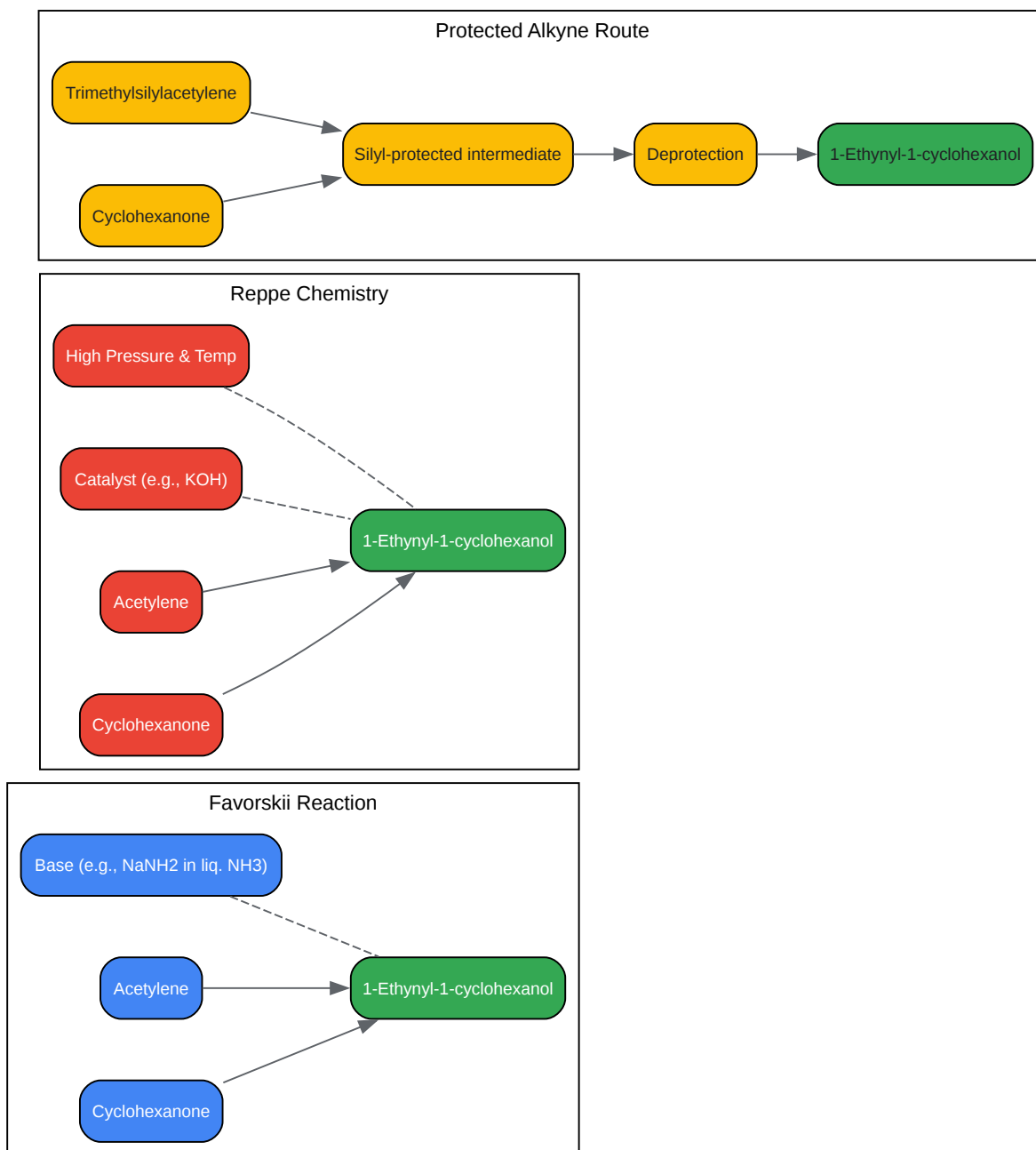
- Methanol (117 parts by weight)
- Potassium hydroxide (5.3 parts by weight)
- Cyclohexanone (294 parts by weight)
- Acetylene (143 parts by weight)

Procedure:

- In a flask equipped with a stirrer, dissolve 5.3 parts of potassium hydroxide in 117 parts of methanol.
- Add 294 parts of cyclohexanone to the solution.
- Charge this solution to a suitable high-pressure vessel.
- Introduce acetylene gas until 143 parts have been absorbed, reaching a pressure of 300 psig at 7°C.
- Pass this mixture through a tubular reactor maintained at 135°C and a pressure of 1500 psig to prevent the desorption of acetylene. The contact time is 10 minutes.
- Collect the reactor effluent continuously.
- After the reaction is complete, degas the entire reaction mixture.
- Perform a vacuum flash-distillation at a pressure of 0.3 mm and a pot temperature up to 100°C.
- Fractionate the flash-distillate to recover methanol, 1-ethynylcyclohexanol, and unreacted cyclohexanone. The product distills at 68-70°C at 10 mm Hg. This process resulted in a 52% conversion and a 70% yield.

Visual Diagrams

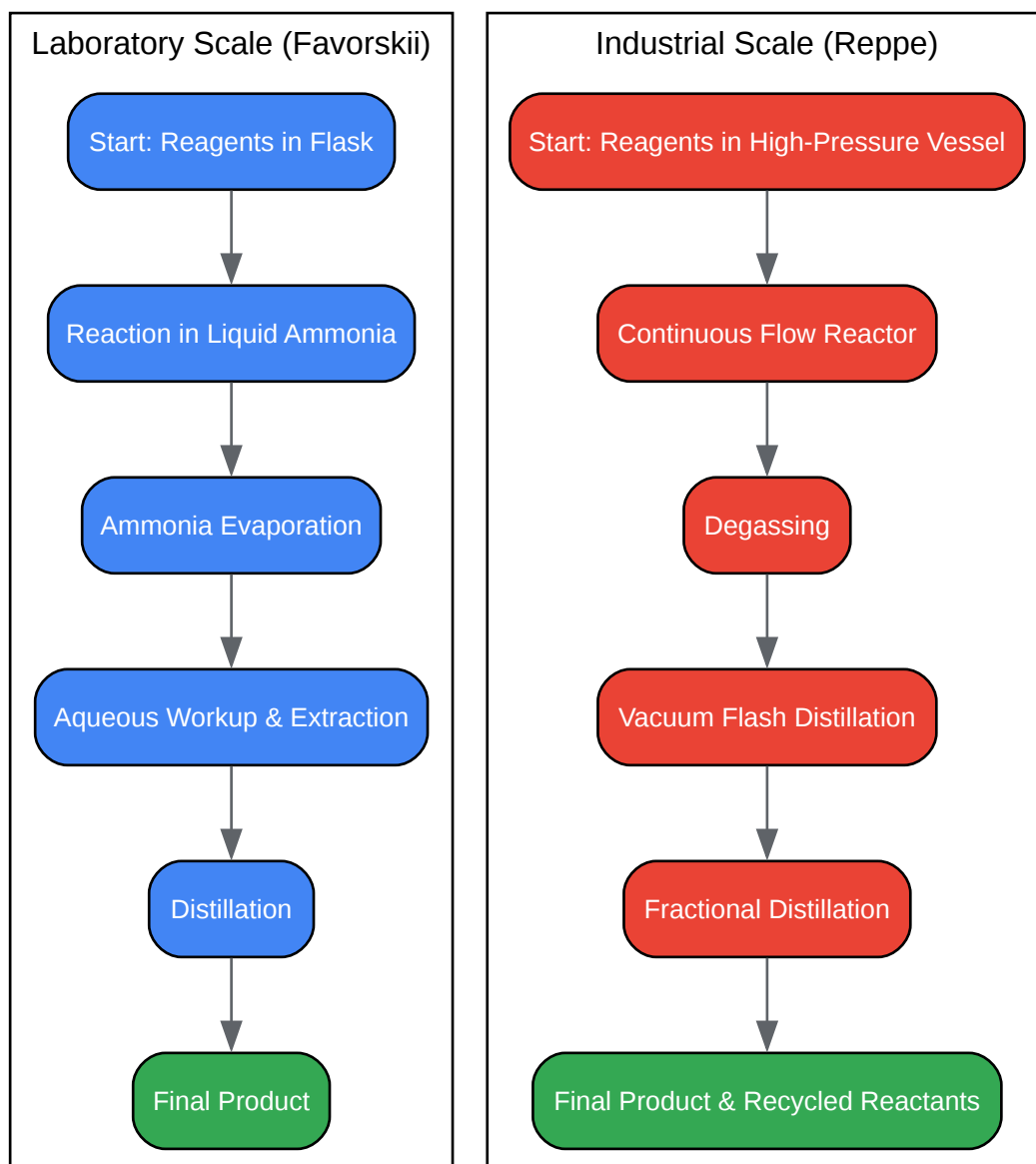
Synthesis Pathways



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Caption: Overview of major synthesis pathways for **1-Ethynyl-1-cyclohexanol**.

Experimental Workflow: Laboratory vs. Industrial Synthesis



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Caption: Comparison of laboratory and industrial experimental workflows.

Conclusion

The synthesis of **1-Ethynyl-1-cyclohexanol** has a rich history, from its origins in the fundamental discoveries of Favorskii to its large-scale production enabled by Reppe's high-pressure techniques. The choice of synthetic method depends on the desired scale of production, with the Favorskii reaction remaining a reliable laboratory method and high-pressure ethynylation being the cornerstone of industrial manufacturing. The use of protected alkynes offers a convenient alternative for smaller-scale syntheses. This guide provides the necessary technical details for researchers and professionals to understand and apply these synthetic methodologies in their work.

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